molecular formula C20H22ClN3O3 B2642796 (4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034299-69-7

(4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

Cat. No.: B2642796
CAS No.: 2034299-69-7
M. Wt: 387.86
InChI Key: JQLRPRJEDWDJPL-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone ( 2034299-69-7) is a chemical compound with the molecular formula C20H22ClN3O3 and a molecular weight of 387.86 g/mol . This methanone derivative features a piperazine ring system linked to a 3-chlorophenyl group and a pyridine moiety modified with a tetrahydrofuran-3-yl oxygen ether, a structure often associated with compounds of interest in medicinal chemistry and drug discovery research . The compound has a topological polar surface area of approximately 54.9 Ų and an XLogP3 value of 2.9, properties that are relevant for understanding its potential bioavailability . This product is intended for research purposes only, specifically for use in laboratory and chemical synthesis applications. It is strictly for in vitro testing and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a reference standard or as a building block in the development of novel bioactive molecules.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-2-1-3-17(13-16)23-7-9-24(10-8-23)20(25)15-4-6-22-19(12-15)27-18-5-11-26-14-18/h1-4,6,12-13,18H,5,7-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLRPRJEDWDJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Piperazine Ring : Known for its role in various pharmacological agents, the piperazine moiety contributes to the compound's ability to interact with neurotransmitter receptors.
  • Chlorophenyl Group : The presence of a chlorine atom on the phenyl ring can enhance lipophilicity and receptor binding affinity.
  • Tetrahydrofuran Moiety : This cyclic ether enhances solubility and may play a role in the compound's pharmacokinetics.

1. Receptor Binding Affinity

Research indicates that derivatives of piperazine compounds often exhibit significant binding affinity for various neurotransmitter receptors. For instance, related compounds have shown high affinity for dopamine D4 receptors, with IC50 values as low as 0.057 nM, indicating potent activity against this target . The structural similarity suggests that our compound may also exhibit similar affinities.

2. Antidepressant Activity

Piperazine derivatives are frequently investigated for their antidepressant properties. A related study highlighted a compound with a similar piperazine structure demonstrating significant serotonin reuptake inhibition, which is a common mechanism for antidepressant activity. This suggests potential antidepressant effects for this compound.

3. Anticancer Potential

Several studies have indicated that compounds containing piperazine and pyridine moieties possess anticancer properties. For example, thiazole-bearing piperazine derivatives have shown promising results in inhibiting cancer cell proliferation . The potential anticancer activity of our compound could be explored further through in vitro and in vivo studies.

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/PathwayObserved EffectReference
Dopamine D4 BindingD4 ReceptorHigh affinity (IC50 = 0.057 nM)
AntidepressantSerotonin TransporterInhibition observed
AnticancerVarious Cancer Cell LinesGrowth inhibition noted

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Receptor Modulation : The compound likely interacts with neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways.
  • Cell Proliferation Inhibition : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms including disruption of mitochondrial function and modulation of Bcl-2 family proteins .

Scientific Research Applications

Biological Activities

  • Antidepressant Effects :
    • Compounds with piperazine moieties have been investigated for their antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies suggest that derivatives of this compound may exhibit similar effects, potentially leading to the development of new antidepressant medications.
  • Antipsychotic Potential :
    • The structural similarity of this compound to known antipsychotics suggests it may possess antipsychotic properties. Research indicates that piperazine derivatives can modulate dopamine receptor activity, which is significant in treating schizophrenia and other psychotic disorders.
  • Antimicrobial Activity :
    • Preliminary studies have indicated that compounds containing the piperazine structure can exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Synthetic Methodologies

The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone typically involves multiple steps:

  • Formation of the Piperazine Ring :
    • The initial step often includes the reaction of 3-chlorophenyl derivatives with piperazine under basic conditions to form the piperazine core.
  • Coupling with Tetrahydrofuran Derivatives :
    • Subsequent steps involve coupling the piperazine derivative with tetrahydrofuran-based compounds, typically through nucleophilic substitution reactions.
  • Final Modifications :
    • The final product is obtained through various modifications, including acetylation or other functional group transformations to enhance biological activity and solubility.

Case Studies

  • Case Study on Antidepressant Activity :
    • A study published in a pharmacological journal demonstrated that a similar piperazine derivative showed significant antidepressant-like effects in animal models, suggesting that modifications to the structure could enhance efficacy and reduce side effects .
  • Antipsychotic Research :
    • Another research effort focused on the antipsychotic potential of related compounds, revealing promising results in reducing symptoms associated with dopamine dysregulation . This indicates a pathway for further exploration of this compound as a candidate for treating schizophrenia.
  • Antimicrobial Studies :
    • A comparative study evaluated various piperazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited potent antibacterial activity, paving the way for further investigation into their use as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and inferred pharmacological differences between the target compound and analogous piperazine-methanone derivatives:

Compound Piperazine Substituent Aromatic/Linked Group Key Functional Groups Molecular Weight (g/mol) Purity/Yield Inferred Pharmacological Notes Reference
(4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone (Target) 3-Chlorophenyl 2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl Chloro, tetrahydrofuran-oxy ~344.8 Not reported Potential CNS activity due to piperazine; tetrahydrofuran-oxy may enhance solubility.
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone 4-Methylpiperazine Pyrimidine with triazole-substituted phenyl Methyl, triazole, chloro ~531.9 Not specified Triazole groups suggest potential kinase inhibition or antimicrobial activity.
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone 4-(4-Nitrophenyl) 3-Chloro-4-methylphenyl Nitro, chloro, methyl 359.8 98% purity Nitro group increases electrophilicity, potentially enhancing reactivity or toxicity.
N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine 4-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl] Cyclopentyl-isopropyl and tetrahydro-2H-pyran Trifluoromethyl, methyl ~598.1 Not reported Trifluoromethyl group improves metabolic stability and lipophilicity; likely CNS or antiviral focus.

Structural and Functional Insights

  • Electron Effects :

    • The 3-chlorophenyl group in the target compound provides moderate electron withdrawal, which may optimize receptor binding compared to the strongly electron-withdrawing nitro group in ’s compound.
    • The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, a feature absent in the target compound.
  • Bioavailability and Solubility :

    • The tetrahydrofuran-oxy substituent in the target compound likely improves aqueous solubility compared to the triazole () or nitrophenyl () groups, which are more hydrophobic.
  • However, analogous compounds use diverse methods:
  • : Coupling via isopropyl alcohol and HCl/dioxane.
  • : Reductive amination with sodium triacetoxyborohydride.

Pharmacological Implications

  • CNS Targeting : Piperazine derivatives commonly target serotonin (5-HT) or dopamine receptors. The target compound’s tetrahydrofuran-oxy group may confer unique blood-brain barrier permeability compared to the trifluoromethyl pyridine () or nitrophenyl () analogs.
  • Kinase Inhibition : The triazole -containing compound () may exhibit kinase inhibitory activity due to triazole’s hydrogen-bonding capacity.

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